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Compound of Interest

4,7-Dichlorobenzo[d]thiazol-2(3H)-
Compound Name:
one

cat. No.: B1317157

An In-depth Technical Guide on the Molecular Structure of 4,7-Dichlorobenzo[d]thiazol-
2(3H)-one

Abstract

This document provides a comprehensive technical overview of 4,7-Dichlorobenzo[d]thiazol-
2(3H)-one, a chlorinated heterocyclic compound. It is intended for researchers, scientists, and
professionals in the field of drug development and materials science. This guide details the
molecule's structural identifiers, physicochemical properties, and standard protocols for its
synthesis and characterization. While specific experimental data for this compound is limited in
publicly accessible literature, this paper compiles predicted data and methodologies based on
established chemical principles and analysis of analogous structures.

Molecular Structure and Identifiers

4,7-Dichlorobenzo[d]thiazol-2(3H)-one belongs to the benzothiazolone class of compounds.
Its core structure consists of a benzene ring fused to a thiazolone ring, with two chlorine atoms
substituted at positions 4 and 7 of the bicyclic system.

Caption: 2D representation of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one.

Quantitative data including molecular identifiers are summarized in the table below.
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Identifier Value Source
CAS Number 87553-89-7 [1][2][3]
Molecular Formula C7Hs3CI2NOS [11[2][3]
Molecular Weight 220.08 g/mol [1112][3]

4,7-dichloro-3H-1,3-
Synonyms benzothiazol-2-one, 2(3H)- [1112]
Benzothiazolone, 4,7-dichloro-

Physicochemical Properties

The predicted physicochemical properties of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one are
crucial for understanding its behavior in various systems, including its solubility, stability, and
potential for biological interactions.

Property Value Source
Appearance White solid [2]
Density (Predicted) 1.637 + 0.06 g/cm?3 [1112][3]
pKa (Predicted) 8.56 £ 0.20 [1]
Storage Temperature 2-8°C [1112][3]

Experimental Protocols
Synthesis Workflow

The synthesis of benzothiazole derivatives often involves the cyclization of precursor molecules
containing aniline and thiol functionalities. A plausible synthetic route for 4,7-
Dichlorobenzo[d]thiazol-2(3H)-one would start from a dichlorinated 2-aminothiophenol
derivative, followed by cyclization using a phosgene equivalent to form the thiazolone ring.
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Reagent:
Triphosgene or similar
phosgene equivalent

Starting Material:
2-Amino-3,6-dichlorobenzenethiol

Cyclization Reaction
(In an inert solvent like Toluene)

Aqueous Workup

(Quenching and Extraction)

Purification
(Recrystallization or
Column Chromatography)
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Click to download full resolution via product page
Caption: Generalized workflow for the synthesis of the target compound.
Methodology:

+ Reaction Setup: To a solution of the 2-aminothiophenol precursor in an appropriate inert
solvent (e.g., toluene or THF), a phosgene equivalent such as triphosgene is added portion-
wise at a controlled temperature, often in the presence of a non-nucleophilic base to
scavenge the HCI byproduct.

¢ Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is
consumed.
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o Workup: Upon completion, the reaction mixture is carefully quenched with water or a mild
basic solution. The organic layer is separated, washed with brine, dried over an anhydrous
salt (e.g., Na2S0a), and concentrated under reduced pressure.

 Purification: The crude product is purified by recrystallization from a suitable solvent system
(e.g., ethanol/water) or by silica gel column chromatography to yield the pure 4,7-
Dichlorobenzo[d]thiazol-2(3H)-one.

Structural Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination
of spectroscopic techniques.
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Caption: Logical workflow for the analytical characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the benzene ring and the proton attached to the nitrogen atom. The
chemical shifts and coupling patterns would confirm the substitution pattern.
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e 13C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon
atom in the molecule, including the carbonyl carbon, the carbons bearing chlorine atoms,
and other carbons in the aromatic system.

Mass Spectrometry (MS):

e Electron Impact (El) or Electrospray lonization (ESI) mass spectrometry would be used to
determine the molecular weight of the compound. The mass spectrum is expected to show a
molecular ion peak [M]* corresponding to the calculated molecular weight (220.08 g/mol ),
with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Infrared (IR) Spectroscopy:

e The IR spectrum would be used to identify key functional groups. Expected characteristic
absorption bands include:

[¢]

N-H stretching vibration (around 3200-3400 cm™1).

[e]

C=0 (carbonyl) stretching vibration of the lactam (around 1680-1720 cm~1).

o

C=C aromatic stretching vibrations (around 1450-1600 cm™1).

[¢]

C-Cl stretching vibrations (in the fingerprint region, typically below 800 cm™1).

Potential Applications and Signaling Pathways

Benzothiazole and benzothiazolone scaffolds are present in a wide range of biologically active
compounds and functional materials. Derivatives are known to exhibit activities including
antimicrobial, anticancer, and antifungal properties.[4][5] For instance, certain benzothiazole
derivatives have been investigated as antitumor agents and PET imaging agents.[4] However,
at the time of this writing, no specific biological activities or associated signaling pathways have
been reported in the literature for 4,7-Dichlorobenzo[d]thiazol-2(3H)-one. Further research is
required to elucidate its pharmacological profile and potential mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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